molecular formula C16H32O B013390 (E)-Hexadec-11-en-1-ol CAS No. 61301-56-2

(E)-Hexadec-11-en-1-ol

Cat. No.: B013390
CAS No.: 61301-56-2
M. Wt: 240.42 g/mol
InChI Key: RHVMNRHQWXIJIS-AATRIKPKSA-N
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Description

(E)-Hexadec-11-en-1-ol is an organic compound belonging to the class of long-chain alkenols. It is characterized by a 16-carbon chain with a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

(E)-Hexadec-11-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in pheromone signaling in insects.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Hexadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of (E)-Hexadec-11-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond, followed by reduction to yield the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(E)-Hexadec-11-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (E)-Hexadec-11-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to hexadecane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (E)-Hexadec-11-en-1-al.

    Reduction: Hexadecane.

    Substitution: (E)-Hexadec-11-en-1-chloride.

Mechanism of Action

The mechanism by which (E)-Hexadec-11-en-1-ol exerts its effects varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Hexadec-11-en-1-ol: The cis isomer of (E)-Hexadec-11-en-1-ol, differing in the spatial arrangement around the double bond.

    Hexadecan-1-ol: A saturated alcohol with no double bonds.

    (E)-Hexadec-9-en-1-ol: An isomer with the double bond at the 9th position.

Uniqueness

This compound is unique due to its specific double bond position and configuration, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

(E)-hexadec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMNRHQWXIJIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314637
Record name (E)-11-Hexadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61301-56-2
Record name (E)-11-Hexadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61301-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-11-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-11-Hexadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hexadec-11-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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